molecular formula C12H10N2O3S B13733175 N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide CAS No. 146795-30-4

N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide

Cat. No.: B13733175
CAS No.: 146795-30-4
M. Wt: 262.29 g/mol
InChI Key: DAQYBCYKZBRYOR-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a nitro group at the 5-position and a carboxamide group attached to the thiophene ring, with a 3-methylphenyl substituent on the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-methylphenylamine with 5-nitrothiophene-3-carboxylic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial synthesis may also involve the use of alternative coupling agents and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Major Products Formed

    Reduction: 5-amino-3-thiophenecarboxamide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:

    5-Nitrothiophene-2-carboxamide: Lacks the 3-methylphenyl substituent, which may affect its biological activity and chemical reactivity.

    N-Phenyl-5-nitro-3-thiophenecarboxamide: Similar structure but without the methyl group on the phenyl ring, which can influence its pharmacokinetic properties.

    N-(3-Methylphenyl)-2-nitro-3-thiophenecarboxamide: The position of the nitro group is different, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

146795-30-4

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(3-methylphenyl)-5-nitrothiophene-3-carboxamide

InChI

InChI=1S/C12H10N2O3S/c1-8-3-2-4-10(5-8)13-12(15)9-6-11(14(16)17)18-7-9/h2-7H,1H3,(H,13,15)

InChI Key

DAQYBCYKZBRYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-]

Origin of Product

United States

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